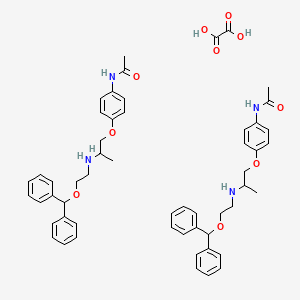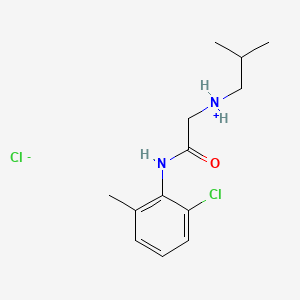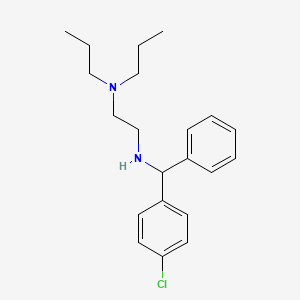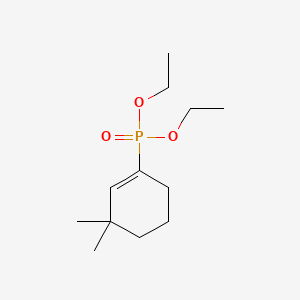
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a diphenylmethoxy group, an ethylamino group, and a propoxyphenylacetamide moiety. The hemioxalate form indicates the presence of an oxalate counterion, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Diphenylmethoxy Intermediate: This step involves the reaction of diphenylmethanol with an appropriate halogenating agent to form diphenylmethoxy halide.
Alkylation: The diphenylmethoxy halide is then reacted with an ethylamine derivative to form the diphenylmethoxyethylamine intermediate.
Coupling with Propoxyphenylacetamide: The diphenylmethoxyethylamine intermediate is then coupled with a propoxyphenylacetamide derivative under suitable conditions to form the final product.
Formation of Hemioxalate Salt: The final product is then treated with oxalic acid to form the hemioxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylmethoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the amide or amino groups, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of diphenylmethanone or diphenylmethanal derivatives.
Reduction: Formation of diphenylmethanol or diphenylmethane derivatives.
Substitution: Formation of various substituted diphenylmethoxy derivatives.
Scientific Research Applications
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting metabolic processes and cellular functions.
Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate can be compared with similar compounds to highlight its uniqueness:
N-(4-(2-((3,3-Diphenylpropyl)amino)propoxy)phenyl)acetamide hydrochloride: Similar structure but different substituents, leading to variations in chemical properties and biological activity.
N-(4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propoxy)phenyl)acetamide hydrochloride: Contains additional methoxy groups, affecting its reactivity and applications.
N-(4-(2-{[2-(Diphenylmethoxy)ethyl]amino}propoxy)phenyl)acetamide ethanedioate: Different counterion (ethanedioate) compared to hemioxalate, influencing its solubility and stability.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research.
Properties
CAS No. |
62099-01-8 |
|---|---|
Molecular Formula |
C54H62N4O10 |
Molecular Weight |
927.1 g/mol |
IUPAC Name |
N-[4-[2-(2-benzhydryloxyethylamino)propoxy]phenyl]acetamide;oxalic acid |
InChI |
InChI=1S/2C26H30N2O3.C2H2O4/c2*1-20(19-31-25-15-13-24(14-16-25)28-21(2)29)27-17-18-30-26(22-9-5-3-6-10-22)23-11-7-4-8-12-23;3-1(4)2(5)6/h2*3-16,20,26-27H,17-19H2,1-2H3,(H,28,29);(H,3,4)(H,5,6) |
InChI Key |
NWIUPBDPVLBPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)NC(=O)C)NCCOC(C2=CC=CC=C2)C3=CC=CC=C3.CC(COC1=CC=C(C=C1)NC(=O)C)NCCOC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)




![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)

![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)




![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)

